3-(oxolan-2-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Description
3-(oxolan-2-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.222. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Derivative Syntheses
These compounds are pivotal in the synthesis of various heterocyclic derivatives. For instance, the oxidative carbonylation reactions of prop-2-ynyl alpha-ketoesters and amides catalyzed by palladium in conjunction with oxidative conditions yield tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. This process highlights the utility of such compounds in creating a diverse range of heterocycles with potential applications in pharmaceuticals and materials science (Bacchi et al., 2005).
Coordination Chemistry and Asymmetric Syntheses
The oxazoline ligands derived from these compounds play a significant role in coordination chemistry and asymmetric synthesis. Their versatility in ligand design and the ability to modulate chiral centers make them valuable in transition metal-catalyzed processes (Gómez et al., 1999).
[2+2] Cycloadditions in Organic Synthesis
3-(Propa-1,2-dien-1-yl)oxazolidin-2-one derivatives are effective partners in gold-catalyzed [2+2] cycloadditions to alkenes, facilitating the synthesis of highly substituted cyclobutane derivatives. This transformation underlines the importance of these compounds in constructing complex cyclic structures with complete regio- and stereocontrol, crucial for developing pharmaceuticals and advanced materials (Faustino et al., 2012).
Click Chemistry and Triazole Syntheses
The compound's framework is integral to click chemistry, enabling the synthesis of 1,2,3-triazoles through azide-alkyne cycloaddition reactions. These triazoles find widespread applications in drug discovery, materials science, and as intermediates in organic synthesis, showcasing the compound's versatility and utility in modern chemistry (Ahmed et al., 2016).
Supramolecular and Coordination Chemistry
Research into 1,2,3-triazoles, derivatives of such compounds, highlights their role in supramolecular and coordination chemistry due to their unique electronic and structural properties. These features enable applications ranging from anion recognition to catalysis and photochemistry, further demonstrating the compound's potential in developing novel chemical entities with unique functionalities (Schulze & Schubert, 2014).
Properties
IUPAC Name |
3-(oxolan-2-yl)-4-prop-2-enyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-5-12-8(10-11-9(12)13)7-4-3-6-14-7/h2,7H,1,3-6H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKSEIBTWGPTNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=O)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.